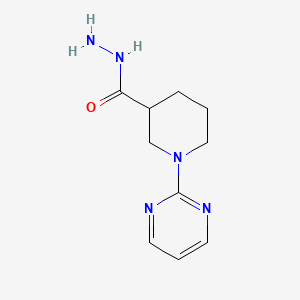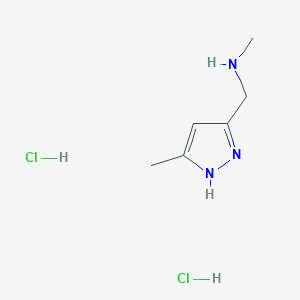
6-(Aminométhyl)benzothiazole
Vue d'ensemble
Description
6-(Aminomethyl)benzothiazole is a derivative of benzothiazole, a heterocyclic compound with a benzene ring fused to a thiazole ring . It has been used in the synthesis of various compounds .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves the condensation of 2-aminobenzenethiol with various compounds such as aldehydes, ketones, acids, and acyl chlorides . In one study, a series of novel benzothiazole derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
Benzothiazole derivatives have a rigid conjugated structure, good optical properties, and pharmacological activity . They are often used in the construction of fluorescent probes .Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions. For instance, they can be used to construct fluorescent probes based on mechanisms such as photoinduced electron transfer, excited-state intramolecular proton transfer (ESIPT), intramolecular charge transfer, and aggregation-induced emission .Applications De Recherche Scientifique
Agent anticancéreux
6-(Aminométhyl)benzothiazole : les dérivés ont été étudiés pour leur potentiel en tant qu'agents anticancéreux. La structure unique du benzothiazole permet la création de composés capables d'inhiber la prolifération de diverses lignées de cellules cancéreuses. Par exemple, certains dérivés ont montré des effets inhibiteurs significatifs sur les lignées de cellules de carcinome épidermoïde humain et de cancer du poumon non à petites cellules .
Activité anti-inflammatoire
Ces composés présentent également des propriétés anti-inflammatoires. Ils ont été évalués pour leur capacité à réduire l'activité des cytokines inflammatoires telles que l'IL-6 et le TNF-α, qui jouent un rôle crucial dans la régulation immunitaire et l'inflammation. Cela suggère des applications potentielles dans le traitement des maladies inflammatoires chroniques .
Propriétés antimicrobiennes
Les dérivés du benzothiazole, y compris ceux comportant le groupe 6-(aminométhyl), sont connus pour posséder des activités antimicrobiennes. Ils ont été synthétisés et testés contre diverses infections bactériennes et fongiques, indiquant leur utilité dans le développement de nouveaux médicaments antimicrobiens .
Effets antidiabétiques
Le noyau benzothiazole a été associé à des effets antidiabétiques. La recherche indique que ces composés peuvent être efficaces dans la gestion du diabète, ce qui ouvre des voies pour de nouvelles approches thérapeutiques de cette maladie répandue .
Applications anticonvulsivantes
En raison de leur nature hétérocyclique, les dérivés du benzothiazole sont explorés pour leurs applications anticonvulsivantes. Ils peuvent offrir de nouvelles solutions pour le traitement des troubles convulsifs, contribuant ainsi au domaine de la neuropharmacologie .
Produits chimiques agricoles
En agriculture, les composés benzothiazole sont recherchés pour leur potentiel en tant que nouveaux types de produits chimiques agricoles. Ils ont montré des promesses en matière d'activités antibactériennes, antifongiques, antivirales, et même dans les applications de désherbage et d'insecticides. Cela pourrait conduire au développement de produits agricoles plus efficaces et peut-être plus sûrs .
Mécanisme D'action
Target of Action
6-(Aminomethyl)benzothiazole is a derivative of benzothiazole, a class of compounds known for their wide range of biological activities and medicinal applications Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, and tyrosine kinase .
Mode of Action
Benzothiazole derivatives bearing an amide moiety have been shown to exhibit different modes of action based on aryl group substitution, as revealed by studies on intact bacterial cells and plasmid dna . This suggests that 6-(Aminomethyl)benzothiazole may interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Benzothiazole derivatives have been reported to inhibit several enzymes involved in various biochemical pathways . For instance, inhibition of dihydroorotase disrupts pyrimidine biosynthesis, while inhibition of DNA gyrase interferes with DNA replication and transcription .
Pharmacokinetics
Benzothiazole derivatives are generally known for their increased stability, bioavailability, and significant biological activity .
Result of Action
Benzothiazole derivatives have been reported to exhibit a wide range of biological activities, including anti-tetanus activity and muscle relaxant effects . They have also been used in the preparation of various bioactive compounds .
Action Environment
It is known that the synthesis of benzothiazole derivatives can be influenced by various factors, including the choice of solvent and reaction conditions . These factors could potentially affect the action and efficacy of 6-(Aminomethyl)benzothiazole.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 6-(Aminomethyl)benzothiazole in laboratory experiments has several advantages. It is a versatile reagent that can be used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and materials. In addition, it has been shown to possess a variety of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer effects.
However, the use of 6-(Aminomethyl)benzothiazole in laboratory experiments also has several limitations. It is a relatively expensive reagent, and its use can be difficult to scale up. In addition, its mechanism of action is not fully understood, so it can be difficult to predict the effects of its use in a given experiment.
Orientations Futures
There are a number of potential future directions for the use of 6-(Aminomethyl)benzothiazole in scientific research. One potential direction is to develop new methods for synthesizing 6-(Aminomethyl)benzothiazole and other related compounds. Another potential direction is to explore the use of 6-(Aminomethyl)benzothiazole in combination with other compounds, such as drugs or natural products, to study their effects on cells and organisms. Finally, further research is needed to better understand the biochemical and physiological effects of 6-(Aminomethyl)benzothiazole and its mechanism of action.
Safety and Hazards
Propriétés
IUPAC Name |
1,3-benzothiazol-6-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGXLCNBWYIEAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CN)SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80663238 | |
| Record name | 1-(1,3-Benzothiazol-6-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80663238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
499770-92-2 | |
| Record name | 1-(1,3-Benzothiazol-6-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80663238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2-Naphthyloxy)ethyl]piperidine hydrochloride](/img/structure/B1388732.png)


![2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride](/img/structure/B1388736.png)

![3-[(2-Propynyloxy)methyl]piperidine hydrochloride](/img/structure/B1388740.png)
![4-[(2-Methylpentyl)oxy]-3-(trifluoromethyl)aniline](/img/structure/B1388743.png)
![4-Methyl-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1388744.png)

![3-Fluoro-4-[(2-methylpentyl)oxy]aniline](/img/structure/B1388746.png)
![4-[4-(Sec-butyl)phenoxy]-3-fluorophenylamine](/img/structure/B1388748.png)


![Methyl 2-[4-(3-pyrrolidinyloxy)phenyl]acetate](/img/structure/B1388755.png)